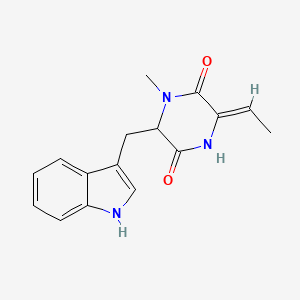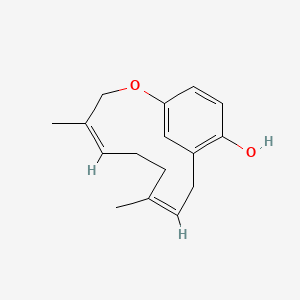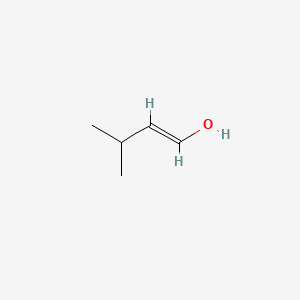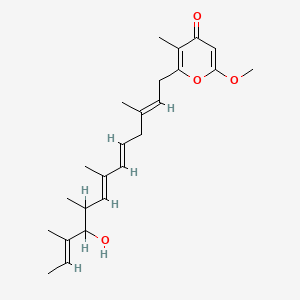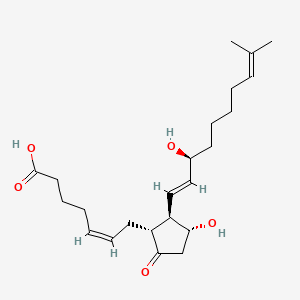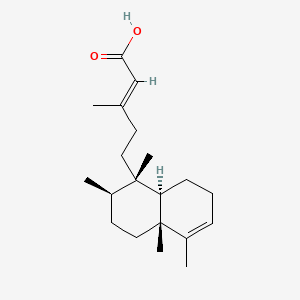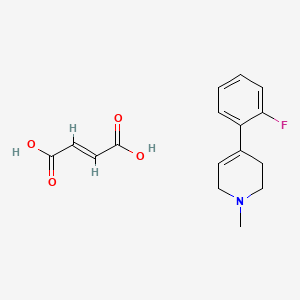![molecular formula C34H65NO3 B1230974 N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide CAS No. 124787-56-0](/img/structure/B1230974.png)
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4E,8E)-1,3-dihydroxyoctadec4,8-dien-2-yl]hexadecanamide is a ceramide.
Wissenschaftliche Forschungsanwendungen
Biological Monitoring in Industrial Settings
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide, due to its specific chemical properties, has been referenced in the context of biological monitoring of industrial workers exposed to related chemicals like n-hexane. The studies have been focused on understanding the metabolite concentrations in the body, which reflects the level of exposure to potentially harmful chemicals in industrial settings.
For instance, a study by Prieto et al. (2003) analyzed the role of total 2,5-hexanedione compared with free 2,5-HD as a biological indicator of exposure to n-hexane at work, particularly in the shoe industry. The research emphasized the importance of monitoring specific metabolites in urine, which can reflect the exposure levels and potential health risks associated with occupational settings (Prieto, Marhuenda, Roel, & Cardona, 2003).
Another study by Kawai et al. (1992) highlighted the sensitivity of certain biological exposure indicators, like n-hexane and toluene in blood and their metabolites in urine, to detect low-level exposure in workers. The study provided significant insights into the biological monitoring processes and the effectiveness of different monitoring methods (Kawai, Yasugi, Mizunuma, Horiguchi, & Ikeda, 1992).
Chemoprevention and Pharmacological Studies
Beyond industrial monitoring, compounds related to N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide have been studied for their potential in chemoprevention and pharmacological applications. For example, Veronesi et al. (1992) explored the use of fenretinide, a compound structurally related to N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide, in the chemoprevention of breast cancer. The study delved into the characteristics, safety, and potential of fenretinide for preventive treatment in individuals at high risk of developing breast cancer (Veronesi, De Palo, Costa, Formelli, Marubini, & Del Vecchio, 1992).
Eigenschaften
CAS-Nummer |
124787-56-0 |
|---|---|
Produktname |
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide |
Molekularformel |
C34H65NO3 |
Molekulargewicht |
535.9 g/mol |
IUPAC-Name |
N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21,27,29,32-33,36-37H,3-18,20,22-26,28,30-31H2,1-2H3,(H,35,38)/b21-19+,29-27+ |
InChI-Schlüssel |
GMWIWVUTMCBDSP-ZNPGVSGMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CC/C=C/CCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O |
Synonyme |
simumeramide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



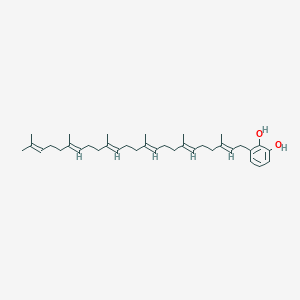
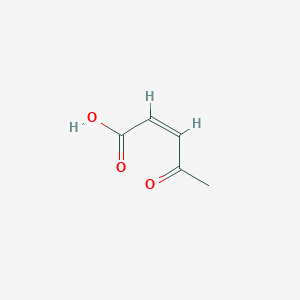
![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)
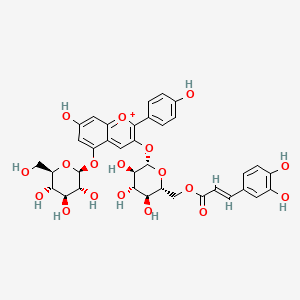
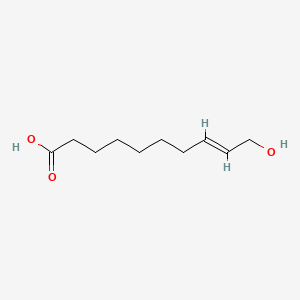
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
